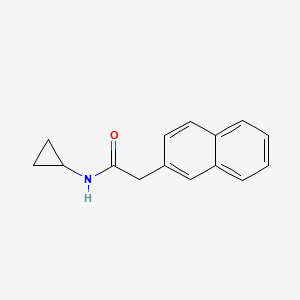
N-cyclopropyl-2-(2-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2-naphthyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 by a team of researchers from the University of British Columbia and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-cyclopropyl-2-(2-naphthyl)acetamide works by selectively inhibiting RNA polymerase I transcription. This leads to a reduction in ribosome biogenesis, which is necessary for the growth and survival of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 tumor suppressor pathway, which further contributes to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-naphthyl)acetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. N-cyclopropyl-2-(2-naphthyl)acetamide has also been shown to have an effect on DNA damage response pathways, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-(2-naphthyl)acetamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia. One limitation of N-cyclopropyl-2-(2-naphthyl)acetamide is its limited solubility, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some cases.
Future Directions
There are several potential future directions for research on N-cyclopropyl-2-(2-naphthyl)acetamide. One area of interest is combination therapy, where N-cyclopropyl-2-(2-naphthyl)acetamide is used in combination with other cancer treatments to enhance its effectiveness. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Finally, there is interest in exploring the use of N-cyclopropyl-2-(2-naphthyl)acetamide in other types of cancer, such as breast cancer and lung cancer.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(2-naphthyl)acetamide involves several steps, starting with the reaction of 2-naphthylacetic acid with thionyl chloride to form the acid chloride. This is then reacted with cyclopropylamine to form the amide. The final step involves the reaction of the amide with trifluoroacetic anhydride to form N-cyclopropyl-2-(2-naphthyl)acetamide.
Scientific Research Applications
N-cyclopropyl-2-(2-naphthyl)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a reduction in ribosome biogenesis and ultimately, cell death. N-cyclopropyl-2-(2-naphthyl)acetamide has been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia.
properties
IUPAC Name |
N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMXRUMBVADGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(naphthalen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

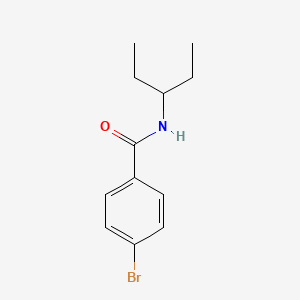
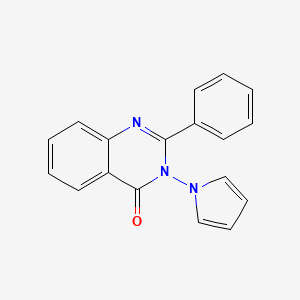
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
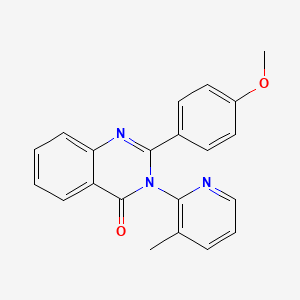
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

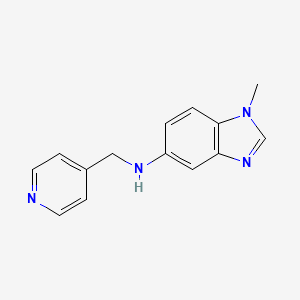

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)